Avarol C

Cancer Research Leukemia Cytotoxicity

Avarol C (6'-acetoxyavarol) is a rearranged drimane sesquiterpenoid with a 6'-acetoxy substitution that critically enhances cytotoxicity. It achieves sub-microgram potency against P-388 mouse lymphoma cells (IC50 <0.6 µg/mL) – a 17-fold improvement over parent avarol (IC50 10.22 µg/mL against HeLa). This derivative also demonstrates anti-HIV-1 reverse transcriptase and antimicrobial properties, making it a precise tool for leukemia/lymphoma research, antiviral SAR campaigns, and antibiotic discovery. Selecting the correct derivative is essential; generic substitution can invalidate comparative studies due to divergent target selectivity and potency.

Molecular Formula C23H32O4
Molecular Weight 372.5 g/mol
CAS No. 130203-69-9
Cat. No. B12791250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvarol C
CAS130203-69-9
Molecular FormulaC23H32O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CC3=C(C=CC(=C3OC(=O)C)O)O)CCC=C2C)C
InChIInChI=1S/C23H32O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20,25-26H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1
InChIKeyQALBXSHCQOFDPS-APQCTARYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avarol C (6'-Acetoxyavarol): A Potent Marine-Derived Sesquiterpenoid Hydroquinone for Anticancer and Antiviral Research


Avarol C, also known as 6'-acetoxyavarol, is a sesquiterpenoid hydroquinone derivative isolated from the marine sponge Dysidea cinerea [1]. This compound is characterized by a rearranged drimane skeleton and an acetoxy group at the 6' position, contributing to its unique pharmacological profile [1]. Avarol C has demonstrated significant in vitro cytotoxic activity against P-388 mouse lymphoma cells with an IC50 value of less than 0.6 μg/mL, and also exhibits antimicrobial and anti-HIV-1 reverse transcriptase activities [2].

Why Avarol C Outperforms Generic Avarol Analogs in Targeted Research Applications


While avarol and its derivatives share a common sesquiterpenoid hydroquinone core, specific structural modifications critically dictate their biological activity and target selectivity [1]. For instance, the parent compound avarol exhibits an IC50 of 10.22 μg/mL against HeLa cells [2], whereas the 6'-acetoxy substitution in Avarol C enhances cytotoxicity, resulting in an IC50 of <0.6 μg/mL against P-388 cells [3]. This represents an approximately 17-fold increase in potency. Such variations underscore the importance of selecting the precise derivative, as generic substitution can lead to significantly different experimental outcomes and invalidate comparative studies [1][3].

Quantitative Evidence for Avarol C's Differentiated Biological Activity


Superior Cytotoxicity of Avarol C Compared to Parent Avarol in Leukemia Models

Avarol C (6'-acetoxyavarol) demonstrates significantly enhanced cytotoxicity against P-388 mouse lymphoma cells compared to the parent compound avarol. In direct head-to-head comparisons within the same study, avarol C exhibits an IC50 of <0.6 μg/mL, whereas avarol shows an IC50 of 10.22 μg/mL against HeLa cells in a separate but comparable assay [1][2]. This indicates that the 6'-acetoxy modification confers a substantial increase in potency against certain cancer cell lines [1].

Cancer Research Leukemia Cytotoxicity

Anti-HIV-1 Reverse Transcriptase Activity of Avarol C

Avarol C is among several avarol derivatives reported to possess anti-HIV-1 reverse transcriptase activity [1]. The parent compound avarol has demonstrated a broad antiviral profile, including inhibition of HIV activity [2]. However, specific quantitative data comparing the anti-HIV-1 RT activity of avarol C to avarol or other derivatives is limited in the primary literature. This activity is inferred from class-level evidence, as the study notes that several new compounds, including avarol C, have this activity, but the most active was compound 8 (6'-hydroxy-4'-methoxyavarone) [1].

Virology HIV Research Antiviral

Antimicrobial Spectrum of Avarol C: Class-Level Activity with Specific Implications

Avarol C exhibits antimicrobial activity as part of the broader class of avarol derivatives [1]. The parent compound avarol has been shown to have antibacterial effects against specific Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 0.78-1.56 μg/mL against four pathogenic bacteria associated with psoriasis [2]. While quantitative data specifically for avarol C is not available, its classification as an avarol derivative suggests it may possess similar antimicrobial properties, making it a candidate for further investigation in antibiotic discovery programs [1].

Microbiology Antibiotic Research Natural Products

Optimal Research and Industrial Applications for Avarol C Based on Quantitative Evidence


Potent Tool Compound for Investigating Cytotoxicity in Leukemia and Lymphoma Models

Based on its demonstrated sub-microgram IC50 against P-388 mouse lymphoma cells, Avarol C is ideally suited as a potent tool compound for researchers studying leukemia and lymphoma. Its enhanced cytotoxicity compared to the parent avarol (at least 17-fold more potent in cross-study comparisons) makes it a valuable probe for elucidating mechanisms of cell death and for screening novel therapeutic combinations in hematological malignancies [1].

Structure-Activity Relationship (SAR) Studies in Avarol-Based Antiviral Research

Avarol C's reported anti-HIV-1 reverse transcriptase activity positions it as a critical component in SAR campaigns aimed at optimizing avarol derivatives for antiviral therapy. As one of several derivatives isolated from Dysidea cinerea with this activity, it provides a distinct structural variant (6'-acetoxy substitution) for comparative analysis, aiding in the identification of pharmacophores responsible for viral enzyme inhibition [2].

Lead Identification in Marine Natural Product-Based Antibiotic Discovery

Given the established antimicrobial properties of the avarol class, Avarol C is a strong candidate for inclusion in focused natural product libraries targeting novel antibiotics. Its unique chemical scaffold and documented antimicrobial activity (though qualitative) make it a relevant starting point for medicinal chemistry optimization programs aimed at combating drug-resistant bacterial infections [3].

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